molecular formula C17H27NO2 B6340373 tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate CAS No. 1221342-32-0

tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate

Cat. No.: B6340373
CAS No.: 1221342-32-0
M. Wt: 277.4 g/mol
InChI Key: WLEMRXGGHCFSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

tert-butyl 2-methyl-3-(3-phenylpropylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-14(16(19)20-17(2,3)4)13-18-12-8-11-15-9-6-5-7-10-15/h5-7,9-10,14,18H,8,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEMRXGGHCFSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCC1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .

Biological Activity

Tert-butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.4 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 1221342-32-0
  • Molecular Weight : 277.4 g/mol
  • Molecular Formula : C17H27NO2

The biological activity of this compound primarily involves its interaction with specific molecular targets, which can modulate various biochemical pathways:

  • Target Proteins : The compound interacts with proteins such as enzymes and receptors, influencing their activity.
  • Biochemical Pathways : It has been shown to affect pathways related to sterol biosynthesis by potentially inhibiting sterol 14-alpha demethylase (CYP51), leading to alterations in cell membrane structure and function.

In Vitro Studies

Research indicates that this compound exhibits several biological activities:

  • Cell Signaling Modulation : The compound influences cellular signaling pathways, impacting gene expression and cellular metabolism.
  • Effects on Ion Channels : It has been observed to enhance the slow inactivation of voltage-gated sodium channels, which can significantly impact cellular signaling processes.

In Vivo Studies

In animal models, the effects of this compound vary based on dosage:

  • At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse reactions.
  • Understanding the dose-response relationship is crucial for potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cell SignalingModulates pathways affecting gene expression
Ion Channel ActivityEnhances slow inactivation of sodium channels
Dosage EffectsBeneficial at low doses; toxic at high doses

Specific Research Findings

  • Sterol Biosynthesis : Inhibition of CYP51 leads to disrupted sterol biosynthesis, affecting cellular integrity and function.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is necessary to elucidate these effects fully .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for assessing its therapeutic potential:

  • Absorption : The compound's ability to permeate biological membranes is influenced by its chemical structure.
  • Metabolism : It undergoes metabolic transformations that can affect its biological activity and toxicity profile.

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